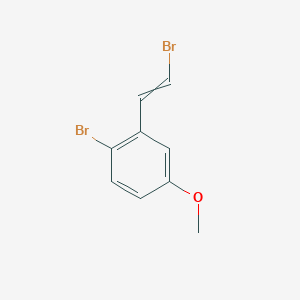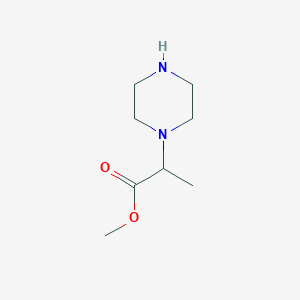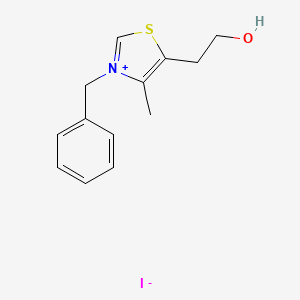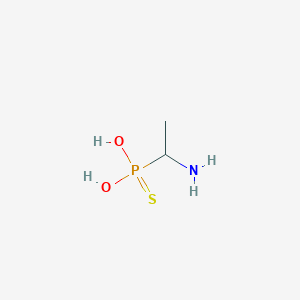
Phosphonothioic acid, (1-aminoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by the presence of a phosphonothioic acid group attached to an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, (1-aminoethyl)-, can be achieved through several methods. One effective protocol involves the quaternization of simple 1-aminoalkylphosphonic acids under basic conditions using dimethyl sulfate as an alkylating agent . This reaction leads to the formation of phosphonic acid quaternary ammonium derivatives, which can be further hydrolyzed to yield the desired compound. The overall yield of this method can reach up to 88%, and the products are typically purified by crystallization .
Industrial Production Methods
While specific industrial production methods for phosphonothioic acid, (1-aminoethyl)-, are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale preparation. The use of efficient alkylating agents and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphonothioic acid, (1-aminoethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonothioic group to phosphine derivatives.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted aminoethyl phosphonothioic acids. These products have diverse applications in various fields.
Scientific Research Applications
Phosphonothioic acid, (1-aminoethyl)-, has several scientific research applications, including:
Mechanism of Action
The mechanism of action of phosphonothioic acid, (1-aminoethyl)-, involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . This inhibition can lead to various biological effects, including antiviral and antibacterial activities.
Comparison with Similar Compounds
Phosphonothioic acid, (1-aminoethyl)-, can be compared with other similar compounds such as:
Properties
CAS No. |
188649-76-5 |
|---|---|
Molecular Formula |
C2H8NO2PS |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
1-dihydroxyphosphinothioylethanamine |
InChI |
InChI=1S/C2H8NO2PS/c1-2(3)6(4,5)7/h2H,3H2,1H3,(H2,4,5,7) |
InChI Key |
MZBJETBJGMAQSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(N)P(=S)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


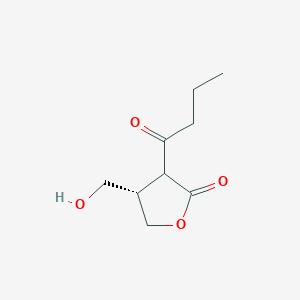
![13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one](/img/structure/B12562471.png)

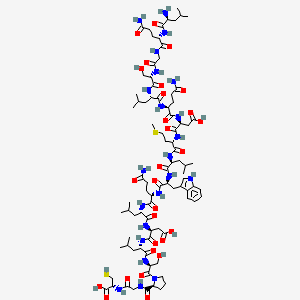
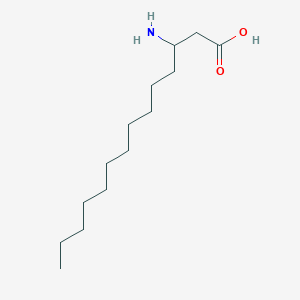
![1,1'-{[(4-Chlorophenyl)methylene]bis(oxyethane-2,1-diyloxy)}dibenzene](/img/structure/B12562487.png)
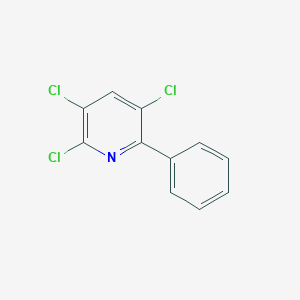
![Pyridinium, 4,4'-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide](/img/structure/B12562497.png)
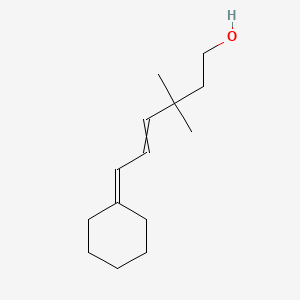
![Diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate](/img/structure/B12562503.png)
